molecular formula C7H6ClNO2 B3094348 5-Chloro-6-methylnicotinic acid CAS No. 1256835-19-4

5-Chloro-6-methylnicotinic acid

Cat. No. B3094348
CAS RN: 1256835-19-4
M. Wt: 171.58 g/mol
InChI Key: AIDXHOVOUCHIPI-UHFFFAOYSA-N
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Description

5-Chloro-6-methylnicotinic acid is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds, such as 6-methylnicotinic acid, involves the oxidation of 2-methyl-5-ethylpyridine . Another method involves the use of 2-Chloro-6-methylpyridine-3-carboxylic acid in the synthesis of 6-methyl-2-thiophenoxynicotinic acid .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methylnicotinic acid is represented by the formula C7H6ClNO2 .

Scientific Research Applications

Bifunctional Technetium-binding Ligand

5-Chloro-6-methylnicotinic acid has been studied for its potential as a bifunctional technetium-binding ligand. The research focused on synthesizing and evaluating analogues of HYNIC, a well-known technetium-binding ligand, to determine their efficiency in capturing technetium at extremely low concentrations. The study revealed that chelation is a key feature of technetium coordination by HYNIC, and further research on new HYNIC analogues could provide opportunities for developing more complex bioconjugate synthesis (Meszaros et al., 2011).

Regioselective Hydroxylations

Research has demonstrated the ability to regioselectively hydroxylate substrates like 6-methylnicotinate in specific positions, yielding products such as 2-hydroxy-6-methylnicotinate. The study unveiled the specificity of enzymes from a bacterial strain capable of transforming various heterocyclic carboxylic acid derivatives through regioselective hydroxylation. This enzymatic activity opens pathways for the preparation of a range of hydroxylated products (Tinschert et al., 2000).

Electrocatalytic Synthesis

5-Chloro-6-methylnicotinic acid has been explored for its potential in the electrocatalytic synthesis of compounds like 6-aminonicotinic acid. Research delved into the feasibility of synthesizing such compounds through electrochemical reduction in the presence of CO2 under mild conditions. This approach highlights the electrocatalytic abilities of certain electrodes, offering insights into the efficient electrosynthesis of valuable compounds (Gennaro et al., 2004).

Antiproliferative Activity

Novel derivatives of 5-Chloro-6-methylnicotinic acid have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. The research focused on understanding the structure-activity relationship and developing a common pharmacophore model. These studies are crucial for identifying potential therapeutic agents and understanding their mechanisms of action (Abdel‐Aziz et al., 2012).

Coordination Chemistry and Magnetic Properties

The coordination of 5-Chloro-6-methylnicotinic acid with metal ions has been extensively studied, leading to the synthesis of various complexes. These studies provide valuable insights into the structural diversity, coordination chemistry, and magnetic properties of the resulting compounds. Understanding these properties is fundamental for applications in materials science and magnetic resonance imaging (Razquin-Bobillo et al., 2022).

Safety and Hazards

5-Chloro-6-methylnicotinic acid is considered harmful to aquatic life . It also causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing eye protection .

properties

IUPAC Name

5-chloro-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDXHOVOUCHIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methylnicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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